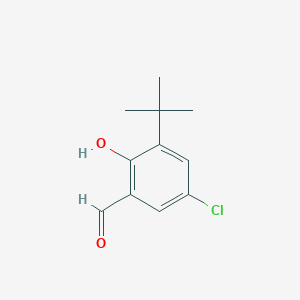

2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde

Description

These substituents confer unique physicochemical properties, such as enhanced steric hindrance from the tert-butyl group and electron-withdrawing effects from the chloro substituent.

Properties

IUPAC Name |

3-tert-butyl-5-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELFIKAKKMRRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-tert-butylphenol with ethyl bromide, followed by chlorination and formylation . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This may include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Influence

The compound’s closest analogues include:

- 5-Chloro-2-hydroxybenzaldehyde (CAS 38076-80-1) : Lacks the tert-butyl group, reducing steric bulk and lipophilicity. This simpler derivative is cataloged by Biopharmacule Speciality Chemicals, indicating industrial relevance as a synthetic intermediate .

- 2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole : A benzotriazole UV absorber with multiple tert-butyl groups, highlighting the role of bulky substituents in enhancing photostability and compatibility with polymer matrices .

- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1) : Shares a chloro substituent but replaces the hydroxyl and tert-butyl groups with trifluoromethoxy and acyl chloride functionalities, drastically altering reactivity and applications (e.g., agrochemical synthesis) .

Physicochemical and Functional Comparisons

Research Findings and Performance

- UV Absorption : Benzotriazole derivatives (e.g., ) demonstrate superior UV absorption (λmax ~300–350 nm) compared to benzaldehydes, which lack conjugated heterocyclic systems. The tert-butyl group in this compound may improve thermal stability but reduce UV absorption efficiency relative to benzotriazoles .

- Synthetic Utility : The chloro and hydroxyl groups in this compound make it a candidate for electrophilic substitution reactions, akin to 5-Chloro-2-hydroxybenzaldehyde, which is used in coupling reactions (e.g., Schiff base formation) .

- Solubility and Compatibility: The tert-butyl group likely increases solubility in nonpolar solvents compared to unsubstituted 5-Chloro-2-hydroxybenzaldehyde, aligning with trends observed in polymer additives ().

Critical Considerations and Data Gaps

- Lack of Direct Comparative Studies: No explicit data on the target compound’s UV performance or synthetic yields are provided in the evidence. Analogues like benzotriazoles () and simpler benzaldehydes () serve as proxies for inference.

- Thermal Stability : The tert-butyl group may enhance thermal degradation resistance, as seen in benzotriazole stabilizers, but empirical data is absent.

- Toxicity and Regulatory Status: No toxicity profiles are listed; regulatory compliance must be verified for industrial use.

Biological Activity

2-Hydroxy-3-tert-butyl-5-chloro-benzaldehyde (CAS No. 135395-82-3) is an organic compound with notable biological activities. Its structure features a hydroxyl group, a tert-butyl group, and a chloro substituent on a benzaldehyde framework, which contributes to its reactivity and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse research studies.

This compound has the molecular formula and is classified as a phenolic compound. Its structural characteristics influence its interactions with biological systems, particularly through mechanisms involving antioxidant activity and enzyme inhibition.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit strong antioxidant properties. These properties are attributed to their ability to scavenge free radicals and chelate metal ions, which can prevent oxidative stress in biological tissues.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 18 | 50 | |

| Escherichia coli | 15 | 75 | |

| Candida albicans | 14 | 100 |

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes relevant in various diseases. For instance, it acts as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism.

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of several phenolic compounds, including this compound. The findings highlighted its effectiveness in reducing oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Study on Antimicrobial Effects

In another investigation focused on antimicrobial properties, the compound was tested against a panel of pathogenic bacteria and fungi. Results indicated that it exhibited comparable efficacy to conventional antibiotics, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group facilitates electron donation to free radicals, stabilizing them.

- Enzyme Interaction : The chloro substituent may interact with enzyme active sites, inhibiting their function.

- Membrane Disruption : The lipophilic tert-butyl group enhances membrane penetration, allowing the compound to disrupt bacterial cell integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.